4-(Tert-butyl)-2,6-dichloroaniline
Description
4-(Tert-butyl)-2,6-dichloroaniline is a halogenated aniline derivative characterized by a tert-butyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions of the aromatic ring.
2,6-DCA is widely used as an intermediate in pharmaceuticals, dyes, and agrochemicals . However, dichloroanilines are also recognized as hazardous environmental pollutants due to their persistence and toxicity . The introduction of a tert-butyl group in this compound likely modifies its physicochemical properties, such as increased lipophilicity and steric bulk, which could influence reactivity, bioavailability, and environmental behavior.
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dichloroaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 |
InChI Key |
JGVZXTBWLGBSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2,6-dichloroaniline typically involves the alkylation of 2,6-dichloroaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,6-Dichloroaniline+tert-Butyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(Tert-butyl)-2,6-dichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2,6-dichloroaniline involves its interaction with specific molecular targets. The tert-butyl group and chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 3,4-Dichloroaniline (3,4-DCA) and 3,5-Dichloroaniline (3,5-DCA)
Key Differences :
- Substitution Patterns :
- 4-(Tert-butyl)-2,6-DCA : Bulky tert-butyl group at the 4-position; Cl at 2,4.
- 3,4-DCA and 3,5-DCA : Cl substituents at positions 3,4 and 3,5, respectively.
- Applications :
- Toxicity :
Substituent Effects on Physicochemical Properties
*Estimated data for 4-(Tert-butyl)-2,6-DCA based on tert-butyl group’s hydrophobicity and steric effects.
Environmental Degradation
- Photocatalytic Degradation: 2,6-DCA: Degrades via hydroxyl radical attack, forming peroxy radicals in the presence of oxygen . Activation energy (Ea) for degradation on Hal-Fe2O3 catalysts is 28.5 kJ/mol . 3,4-DCA: Higher persistence in soil and water; remediation strategies include phytoremoval via glucosylation (e.g., VvUGT72B1 enzyme in transgenic plants) .
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